molecular formula C12H15N3OS B2463538 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 724745-15-7

6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No.: B2463538
CAS No.: 724745-15-7
M. Wt: 249.33
InChI Key: BEDUBZHBHWDQDV-UHFFFAOYSA-N
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Description

“6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one” is a compound that belongs to the class of heterocyclic pyrimidine scaffolds . Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds .


Synthesis Analysis

A method was developed for the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reactions of (hetero)aromatic C-nucleophiles with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The structures of the obtained products were confirmed by methods of IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis .

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound's synthesis involves base catalytic reactions and has unique structural properties. For instance, in a related compound, the fused thienopyrimidinone ring system is essentially planar, and the molecule exhibits specific angles and conformations, contributing to its potential in various applications (Hu et al., 2007).

Chemical Reactions and Derivatives

  • Derivatives of thieno[2,3-d]pyrimidin-4-one show potential for the development of various chemical compounds with significant properties. For example, certain synthesis methods have led to compounds with antianaphylactic activity (Wagner, Vieweg, & Leistner, 1993).
  • Other synthesis methods have created compounds like NN-dimethyl-N′-(thieno[2,3-b]pyrimidin-S-yl)formamidines, which can have various applications in chemical research (Tumkyavichius, 1995).

Pharmacological Potential

  • Thieno[2,3-d]pyrimidin-4(3H)-ones, a class to which this compound belongs, are significant pharmacophores. They have been synthesized using environmentally friendly methods, indicating their potential in sustainable pharmacology (Shi et al., 2018).
  • Some derivatives of thieno[2,3-d]pyrimidin-4-one have shown promising antitumor activity, highlighting their potential in cancer research (Hafez & El-Gazzar, 2017).

Potential in Dual Inhibition

  • As dual inhibitors of thymidylate synthase and dihydrofolate reductase, some analogues of this compound have shown effectiveness as potential antitumor agents (Gangjee et al., 2009).

Antioxidant and Antimicrobial Properties

  • Certain heterocycles derived from thieno[2,3-d]pyrimidin-4(3H)-ones have displayed notable antioxidant activities, making them relevant in the study of oxidative stress and related disorders (Taha, 2012).
  • Additionally, derivatives of this compound have shown antibacterial activity, particularly against Staphylococcus aureus, which could be useful in developing new antibacterial agents (Kostenko et al., 2008).

Biochemical Analysis

Biochemical Properties

The pyrrolidine ring in 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one is known to interact with a variety of enzymes, proteins, and other biomolecules . For instance, derivatives of 2-(pyrrolidin-1-yl)pyrimidine have been reported to act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor . These interactions can influence the function of these biomolecules and alter the course of biochemical reactions .

Cellular Effects

This compound can have a variety of effects on cells and cellular processes . For example, it has been reported to elevate central cGMP levels in the brain and cerebrospinal fluid of rodents . This can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through a variety of mechanisms. For instance, it can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression . The exact mechanism of action can depend on the specific biochemical context and the other molecules present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This can be due to factors such as the compound’s stability, degradation, and long-term effects on cellular function . Specific information on the temporal effects of this particular compound is currently limited.

Dosage Effects in Animal Models

The effects of this compound can vary with dosage in animal models . For instance, it has been reported to exhibit procognitive activity in several rodent models and synaptic stabilization in an amyloid precursor protein (APP) transgenic mouse model . Specific information on dosage effects, threshold effects, and toxic or adverse effects at high doses is currently limited.

Metabolic Pathways

This compound is likely involved in various metabolic pathways, given its interactions with enzymes and other biomolecules . Specific information on the metabolic pathways that this compound is involved in, as well as its effects on metabolic flux or metabolite levels, is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues can depend on a variety of factors, including any transporters or binding proteins that it interacts with . Specific information on the transport and distribution of this compound is currently limited.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function . This can include any targeting signals or post-translational modifications that direct it to specific compartments or organelles. Specific information on the subcellular localization of this compound is currently limited.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one involves the condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine followed by cyclization and subsequent oxidation to form the final product.", "Starting Materials": [ "2-aminothiophene-3-carboxylic acid ethyl ester", "pyrrolidine", "acetic anhydride", "sodium acetate", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Condensation of 2-aminothiophene-3-carboxylic acid ethyl ester with pyrrolidine in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)thieno[2,3-d]pyrimidin-4-one intermediate.", "Step 2: Cyclization of the intermediate in the presence of acetic anhydride and sodium acetate to form 6-ethyl-2-(pyrrolidin-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one.", "Step 3: Oxidation of the final product using hydrogen peroxide and water to obtain the desired compound." ] }

CAS No.

724745-15-7

Molecular Formula

C12H15N3OS

Molecular Weight

249.33

IUPAC Name

6-ethyl-2-pyrrolidin-1-yl-3H-thieno[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C12H15N3OS/c1-2-8-7-9-10(16)13-12(14-11(9)17-8)15-5-3-4-6-15/h7H,2-6H2,1H3,(H,13,14,16)

InChI Key

BEDUBZHBHWDQDV-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(S1)N=C(NC2=O)N3CCCC3

solubility

soluble

Origin of Product

United States

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